

Remazol dye application in textile research for fixation studies.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Remazol marine blue

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Application Notes: Remazol Dyes in Textile Fixation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remazol dyes are a class of reactive dyes widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose. Their popularity stems from their ability to form strong, covalent bonds with the fiber, resulting in excellent colorfastness. The reactive group in Remazol dyes is typically a vinyl sulfone group ($-\text{SO}_2\text{-CH=CH}_2$). This group, under alkaline conditions, becomes highly reactive towards the hydroxyl groups of cellulose, leading to a stable ether linkage. Understanding the fixation process of Remazol dyes is crucial for optimizing dyeing processes, ensuring high color yield, and minimizing environmental impact from unfixed dye hydrolysis. These application notes provide detailed protocols and data for researchers studying the fixation of Remazol dyes on textile substrates.

Principle of Fixation

The fixation of Remazol dyes onto cellulosic fibers is a two-step process:

- **Exhaustion:** In this initial phase, the dye molecules are adsorbed onto the fiber surface from the dyebath. This process is influenced by factors such as electrolyte concentration, temperature, and liquor ratio. The addition of an electrolyte like sodium chloride (NaCl) or

sodium sulfate (Na_2SO_4) helps to overcome the natural repulsion between the anionic dye molecules and the negatively charged surface of the cellulose fiber in water.

- Fixation: Following exhaustion, the pH of the dyebath is raised by adding an alkali, such as sodium carbonate (Na_2CO_3) or sodium hydroxide (NaOH).^{[1][2]} This activates the vinyl sulfone group of the dye, enabling it to react with the hydroxyl groups of the cellulose to form a stable covalent bond.^[3] The efficiency of this reaction is highly dependent on pH, temperature, and reaction time.^[4]

A competing reaction is the hydrolysis of the dye, where the activated vinyl sulfone group reacts with water molecules instead of the fiber. This results in an unfixed, colored byproduct that needs to be washed off, leading to lower fixation efficiency and increased effluent load.

Factors Influencing Fixation Efficiency

Several parameters critically affect the extent of dye fixation. Optimizing these factors is key to achieving high-quality dyeing with minimal waste.

Parameter	Effect on Fixation	Typical Range
pH	The most influential factor; high pH is required to activate the vinyl sulfone group and facilitate the reaction with cellulose.[4]	10.5 - 12.5
Temperature	Higher temperatures increase the rate of both fixation and hydrolysis. An optimal temperature balances these two reactions. For many Remazol dyes, this is around 60°C.[5][6]	40 - 80°C
Electrolyte Concentration	Increases dye exhaustion by reducing the electrostatic repulsion between the dye and fiber.[7]	20 - 100 g/L
Dyeing Time	Sufficient time is required for both the exhaustion and fixation phases. Prolonged time at high pH and temperature can increase hydrolysis.[8]	60 - 120 minutes
Liquor Ratio	The ratio of the volume of dye solution to the weight of the fabric. Lower liquor ratios generally lead to higher dye concentration near the fiber, improving exhaustion.	1:10 to 1:50
Dye Concentration	Affects the depth of shade. At very high concentrations, aggregation of dye molecules can occur, potentially reducing fixation.	0.5% - 5% (on weight of fabric)

Experimental Protocols

Protocol 1: Exhaust Dyeing and Fixation of Remazol Dyes on Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton fabric with Remazol dyes to study fixation efficiency.

Materials:

- Scoured and bleached plain-woven cotton fabric
- Remazol dye (e.g., Remazol Brilliant Blue R, Remazol Red RB)
- Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
- Sodium carbonate (Na₂CO₃)
- Distilled water
- Laboratory dyeing machine (e.g., Mathis IR lab dyeing machine)
- Spectrophotometer

Procedure:

- Fabric Preparation: Cut the cotton fabric into swatches of a known weight (e.g., 5 grams).
- Dye Solution Preparation: Prepare a stock solution of the Remazol dye (e.g., 1% w/v). From this, prepare the dyebath to the desired concentration (e.g., 2% on the weight of fabric, owf) and liquor ratio (e.g., 1:20).
- Dyeing - Exhaustion Phase:
 - Place the fabric swatch in the dyeing vessel.
 - Add the prepared dyebath and the required amount of electrolyte (e.g., 60 g/L NaCl).

- Set the dyeing machine to the desired temperature (e.g., 60°C) and run for the exhaustion period (e.g., 30 minutes).
- Fixation Phase:
 - After the exhaustion phase, add the required amount of alkali (e.g., 20 g/L Sodium Carbonate) to the dyebath.
 - Continue the dyeing process at the same temperature for the fixation period (e.g., 60 minutes).
- Washing Off:
 - After dyeing, remove the fabric and rinse thoroughly with cold water.
 - Perform a soaping wash to remove any unfixed dye. This is typically done with a solution of 2 g/L non-ionic detergent at 90-95°C for 15 minutes.
 - Rinse again with hot and then cold water until the rinse water is clear.
- Drying: Air-dry the dyed fabric.

Protocol 2: Quantification of Dye Fixation Efficiency

This protocol outlines the spectrophotometric method to determine the percentage of dye exhaustion and fixation.

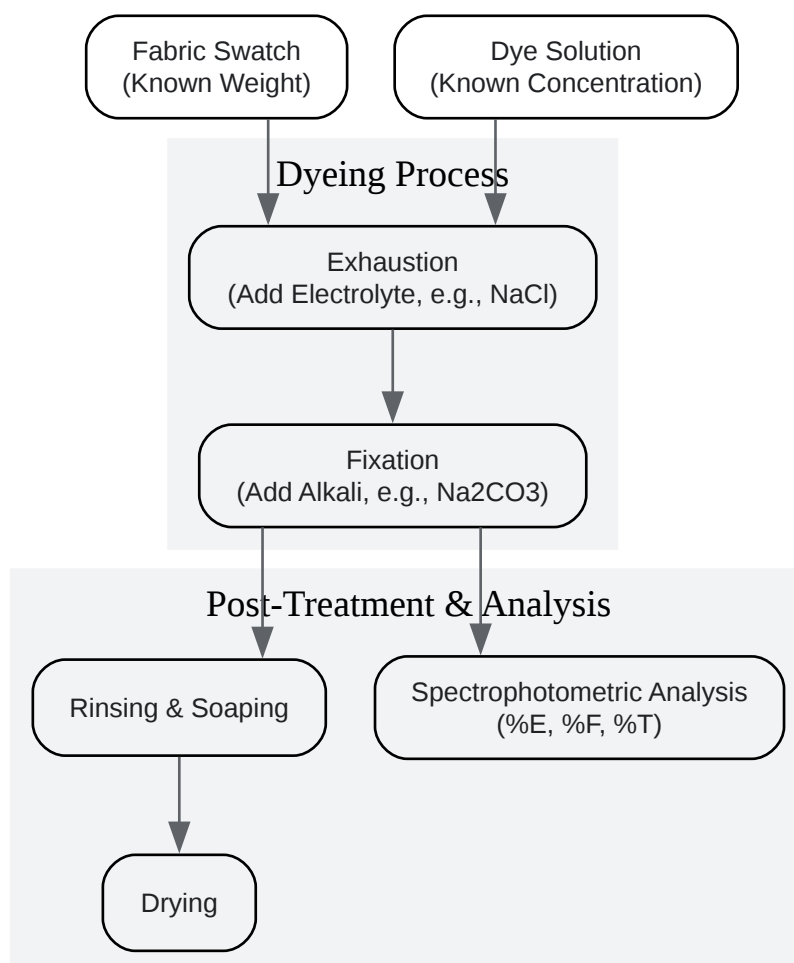
Procedure:

- Measurement of Initial Dyebath Absorbance (A_0): Before adding the fabric, take an aliquot of the freshly prepared dyebath, dilute it to a known concentration, and measure its absorbance at the dye's maximum wavelength (λ_{max}) using a UV-Vis spectrophotometer.
- Measurement of Dyebath Absorbance after Exhaustion (A_1): After the exhaustion phase (before adding alkali), take another aliquot from the dyebath, dilute it by the same factor as in step 1, and measure its absorbance.

- Measurement of Dyebath Absorbance after Fixation (A_2): After the entire dyeing process is complete, take a final aliquot from the remaining dyebath, dilute it, and measure its absorbance.
- Calculation of Exhaustion (%E): $\%E = [(A_0 - A_1) / A_0] \times 100$
- Calculation of Fixation (%F): $\%F = [(A_1 - A_2) / A_1] \times 100$
- Calculation of Total Fixation Efficiency (%T): $\%T = (\%E \times \%F) / 100$

Visualization of Processes

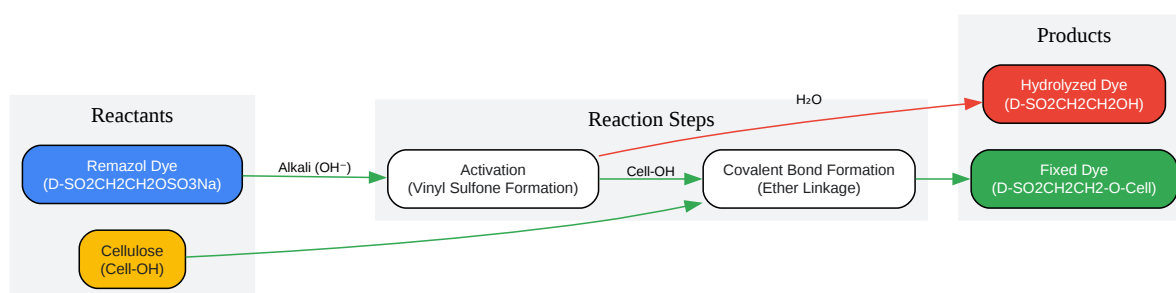
Experimental Workflow for Remazol Dye Fixation Study



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Caption: Workflow for a typical Remazol dye fixation experiment.

Chemical Reaction Pathway of Remazol Dye with Cellulose



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Caption: Reaction pathway of Remazol dye fixation on cellulose.

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